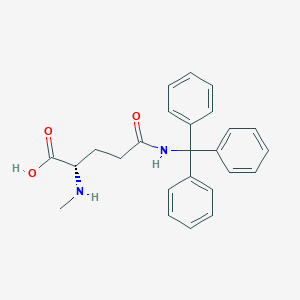

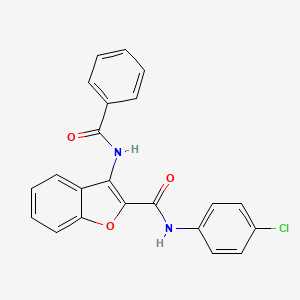

![molecular formula C14H17N3O2S B2700517 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034237-80-2](/img/structure/B2700517.png)

5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

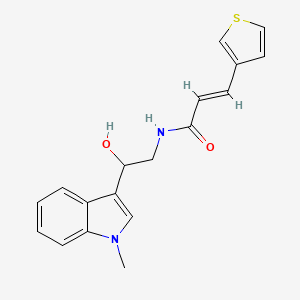

The compound “5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrazine core. Pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle, which is a ring structure containing at least one nitrogen atom . These types of structures are often found in pharmaceuticals, organic materials, and bioactive molecules .

Molecular Structure Analysis

The pyrrolopyrazine scaffold in this compound includes a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrazine ring (a six-membered ring with two nitrogen atoms) . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivities of Pyrazole Derivatives

A study by Kendre et al. (2013) details the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a cyclo-condensation reaction. Some compounds exhibited significant anti-inflammatory activity and were active against microbial strains, demonstrating the compound's relevance in developing potential antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).

Heterocyclic Fused Compounds as Precursors

Chaloner et al. (1992) worked on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, involving pyrazole fused analogues. This research contributes to the field of organic chemistry by exploring the synthetic pathways and potential applications of these compounds in creating new materials or as intermediates in drug synthesis (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).

Novel Benzenesulfonamide Derivatives

Fahim and Shalaby (2019) described the synthesis, biological evaluation, and theoretical studies of novel benzenesulfonamide derivatives. Their research provides insights into the structural basis of the biological activity of these compounds, highlighting their potential in designing new therapeutic agents (Fahim & Shalaby, 2019).

Antimicrobial Activities of Pyrazole Derivatives

Research by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety with promising antibacterial activities. This study underscores the potential of such compounds in addressing antibiotic resistance by developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).

Synthesis and Evaluation of Pyrazole Derivatives

Another approach to synthesizing pyrazole derivatives was presented by Wang et al. (2013), who described an efficient method for creating 3,5-disubstituted pyrazoles. Their work contributes to the toolkit of synthetic chemistry, providing a new methodology for constructing pyrazole cores with potential applications in drug development and material science (Wang, Yu, Feng, & Bao, 2013).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of this compound. Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-3-4-14(9-12(11)2)20(18,19)16-7-8-17-13(10-16)5-6-15-17/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFLLGGKEDYWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

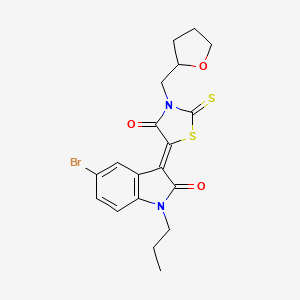

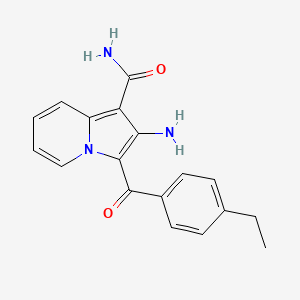

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)

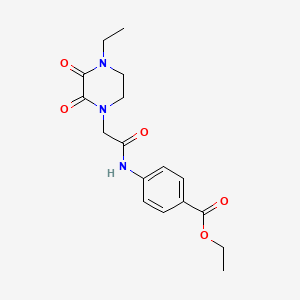

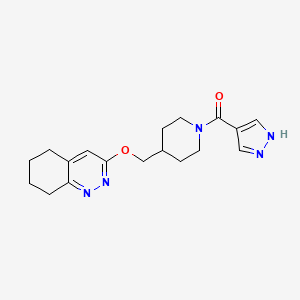

![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)

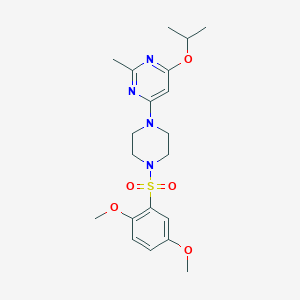

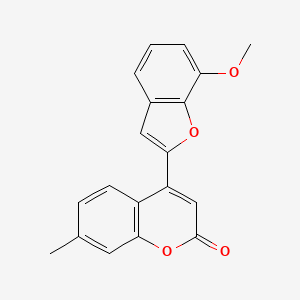

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2700450.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)